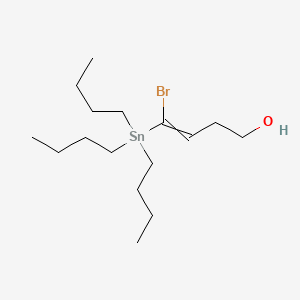
1-(3-Methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol ist eine komplexe organische Verbindung, die zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindung verfügt über einen Tetrahydroisochinolin-Kern, der mit einem Pyridinring verschmolzen ist. Das Vorhandensein einer Hydroxylgruppe an der sechsten Position des Tetrahydroisochinolinrings und einer Methylgruppe an der dritten Position des Pyridinrings macht diese Verbindung einzigartig und potenziell nützlich in verschiedenen wissenschaftlichen Anwendungen.
Herstellungsmethoden
Die Synthese von this compound kann durch verschiedene Syntheserouten erreicht werden. Eine übliche Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. So kann die Synthese beispielsweise mit der Kondensation von 3-Methylpyridin mit einem geeigneten Aldehyd beginnen, gefolgt von Cyclisierungs- und Reduktionsschritten zur Bildung des Tetrahydroisochinolin-Kerns. Industrielle Produktionsverfahren beinhalten oft die Optimierung dieser Schritte, um höhere Ausbeuten und Reinheit zu erreichen, wobei Katalysatoren und kontrollierte Reaktionsumgebungen verwendet werden .
Vorbereitungsmethoden
The synthesis of 1-(3-Methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the condensation of 3-methylpyridine with a suitable aldehyde, followed by cyclization and reduction steps to form the tetrahydroisoquinoline core. Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
1-(3-Methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann unter bestimmten Bedingungen zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien zu verschiedenen Derivaten reduziert werden.
Substitution: Die Methyl- und Hydroxylgruppen können mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien und Bedingungen verwendet werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschungen laufen, um das Potenzial als Therapeutikum zu untersuchen, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Krankheitswegen beteiligt sind, und so therapeutische Wirkungen ausüben .
Wirkmechanismus
The mechanism of action of 1-(3-Methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Pyrrolidinderivate: Diese Verbindungen weisen ebenfalls einen stickstoffhaltigen Ring auf und werden in verschiedenen medizinischen Anwendungen eingesetzt.
Indolderivate: Bekannt für ihre biologischen Aktivitäten, teilen Indolderivate einige strukturelle Ähnlichkeiten mit Tetrahydroisochinolinen.
Pyridinderivate: Diese Verbindungen werden aufgrund ihrer vielseitigen chemischen Eigenschaften in großem Umfang in Pharmazeutika und Agrochemikalien eingesetzt
Eigenschaften
CAS-Nummer |
600647-67-4 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-(3-methylpyridin-4-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H16N2O/c1-10-9-16-6-5-13(10)15-14-3-2-12(18)8-11(14)4-7-17-15/h2-3,5-6,8-9,15,17-18H,4,7H2,1H3 |
InChI-Schlüssel |
OOJUAVZVMJFJJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)C2C3=C(CCN2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)


![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)


![Benzamide, N-[(2-bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12592224.png)
![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)

